Product packaging for N4-Benzoyl-2'-O-methylcytidine(Cat. No.:CAS No. 52571-45-6)

N4-Benzoyl-2'-O-methylcytidine

Cat. No.: B150703
CAS No.: 52571-45-6
M. Wt: 361.3 g/mol
InChI Key: LIZIIHWLABYQKD-UHFFFAOYSA-N
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Description

Context of Modified Nucleosides in RNA and DNA Structure and Function

Naturally occurring chemical modifications are found in virtually all types of RNA and, to a lesser extent, in DNA. nanoporetech.com These modifications, numbering over a hundred in RNA alone, are not mere decorations but are integral to the molecule's function. nih.gov They are introduced post-transcriptionally by specific enzymes and can influence every aspect of the nucleic acid's life, from its three-dimensional structure and stability to its interactions with proteins and other nucleic acids. nih.gov In RNA, these modifications are critical for processes such as tRNA recognition by aminoacyl-tRNA synthetases, the catalytic activity of ribosomal RNA (rRNA), and the regulation of mRNA translation and stability. cd-genomics.com

Significance of 2'-O-Methylation in Nucleic Acid Biology and Stability

One of the most common and highly conserved RNA modifications is the methylation of the 2'-hydroxyl group of the ribose sugar, a modification known as 2'-O-methylation (Nm). nih.gov This seemingly simple addition of a methyl group has profound consequences for the RNA molecule. nih.gov

From a structural standpoint, 2'-O-methylation stabilizes the RNA duplex. nih.gov It locks the ribose sugar in a specific conformation (C3'-endo) which is characteristic of A-form helices, the standard structure for RNA duplexes. pnas.org This conformational rigidity enhances the thermodynamic stability of RNA:RNA base pairs. nih.gov

Functionally, 2'-O-methylation plays a vital role in protecting RNA from degradation by nucleases, enzymes that cleave nucleic acids. nih.govcd-genomics.com This increased resistance is crucial for the longevity and proper function of stable non-coding RNAs like rRNA and small nuclear RNA (snRNA). cd-genomics.com In messenger RNA (mRNA), 2'-O-methylation has been linked to increased gene expression and stability. nanoporetech.com Furthermore, this modification is involved in the innate immune system's ability to distinguish between self and viral RNA.

Rationale for N4-Benzoyl Protection in Cytidine (B196190) Nucleoside Chemistry

The chemical synthesis of oligonucleotides, whether they are standard DNA or modified RNA, is a stepwise process that requires the precise addition of one nucleoside at a time. To prevent unwanted side reactions during this synthesis, the reactive functional groups on the nucleoside building blocks must be temporarily masked with protecting groups.

For cytidine, the exocyclic amine group (N4) is a site of potential unwanted reactivity. The benzoyl (Bz) group is a commonly used protecting group for this amine. libretexts.org The rationale for using the benzoyl group lies in its chemical stability under the conditions required for oligonucleotide synthesis, yet it can be reliably removed at the end of the synthesis to yield the natural cytidine residue. libretexts.orgresearchgate.net This protection strategy ensures that the coupling reactions during synthesis occur specifically at the desired phosphoramidite (B1245037) group, leading to the formation of the correct oligonucleotide sequence.

Overview of N4-Benzoyl-2'-O-methylcytidine as a Key Modified Nucleoside Analogue

This compound is a synthetic nucleoside that combines the features of 2'-O-methylation and N4-benzoyl protection. biosynth.com It serves as a crucial building block for the solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylcytidine residues. vincibiochem.itcaymanchem.com The presence of the 2'-O-methyl group confers the desirable properties of nuclease resistance and increased thermal stability to the resulting RNA strand, making it a valuable tool for various research and therapeutic applications. nih.gov

The benzoyl group on the cytidine base ensures its chemical integrity during the automated synthesis process. libretexts.org Once the synthesis is complete, the benzoyl group is removed during the final deprotection step. The use of this compound, along with its corresponding adenosine (B11128), guanosine, and uridine (B1682114) analogues, allows for the routine and efficient synthesis of custom-designed 2'-O-methylated RNA molecules. These synthetic RNAs are instrumental in studying RNA structure and function, and they form the basis for the development of antisense oligonucleotides and other RNA-based therapeutics.

Synthesis of Phosphoramidite Monomers

Once this compound is synthesized and purified, it must be converted into a phosphoramidite monomer to be used in automated solid-phase oligonucleotide synthesis. This involves protecting the 5'-hydroxyl group and then introducing the reactive phosphoramidite moiety at the 3'-hydroxyl group.

1 Formation of the 3'-Cyanoethyl Phosphoramidite Linkage

The final step in creating the monomer is phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-protected this compound with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.com The product is a 3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite. epo.org

The 2-cyanoethyl group is a crucial protecting group for the phosphorus atom during synthesis. It is stable throughout the coupling cycles but can be readily removed by a mild base treatment (β-elimination) during the final deprotection of the oligonucleotide. libretexts.org The purity of the resulting phosphoramidite is critical for achieving high coupling efficiencies during oligonucleotide synthesis. google.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O6 B150703 N4-Benzoyl-2'-O-methylcytidine CAS No. 52571-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZIIHWLABYQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52571-45-6
Record name NSC371910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for N4 Benzoyl 2 O Methylcytidine and Its Phosphoramidite Derivatives

Optimization of Synthetic Pathways for High Yield and Purity

The efficiency of oligonucleotide synthesis relies heavily on the high purity and yield of the constituent phosphoramidite (B1245037) monomers. epo.orggoogle.com Consequently, significant effort has been dedicated to optimizing the synthetic pathways for N4-Benzoyl-2'-O-methylcytidine and its derivatives.

A primary challenge in the synthesis is the potential for the formation of the undesired 3'-O-methyl isomer alongside the desired 2'-O-methyl product. oup.comgoogle.com The structural similarity of these isomers makes their separation difficult. oup.com Optimization strategies focus on improving the regioselectivity of the methylation step and the efficiency of purification.

Improving Regioselectivity: The use of a bulky protecting group for the 3' and 5' hydroxyls, such as the tetraisopropyldisiloxane (TIPS) group, is a key optimization. epo.orggoogle.com This strategy, sometimes referred to as Method A in patent literature, sterically hinders the 3'-position, thereby favoring methylation at the 2'-position and increasing the yield of the correct isomer. epo.orggoogle.com

Choice of Methylating Agent: The choice of methylating agent and reaction conditions also plays a critical role. While diazomethane (B1218177) in the presence of stannous chloride can be used, it has been reported to produce a significant fraction of the 3'-O-methyl isomer (e.g., 28% in the case of uridine). google.com The use of methyl iodide with a base like silver oxide on a pre-protected nucleoside is often preferred as it can lead to higher yields of the desired product. google.com

Purification Strategies: Despite efforts to improve selectivity, the formation of isomeric mixtures is common. The separation of the 2'-O-methyl and 3'-O-methyl isomers is a critical step for ensuring purity. Methods like vacuum flash chromatography (VFC) and preparative liquid chromatography (LC) are employed to isolate the pure 2'-isomer. oup.com For instance, after methylation and benzoylation, a mixture of N4-benzoylated 2'-O-methyl and 3'-O-methyl isomers was reported in an 81:19 ratio, which required careful chromatographic separation. oup.com The subsequent introduction of the 5'-O-DMT group can facilitate an easier separation of the tritylated isomers by VFC, with reported isolated yields of 25% for the desired 2'-isomer based on the initial cytidine (B196190) starting material. oup.com

Purity and Quality Control: The final phosphoramidite must be of very high purity (typically ≥ 98% by HPLC) for successful incorporation into oligonucleotides. chemimpex.comchemie-brunschwig.ch The presence of impurities, such as the 3'-isomer or hydrolyzed phosphoramidite, can terminate the growing oligonucleotide chain during synthesis. oup.com Therefore, rigorous quality control using techniques like HPLC, ³¹P-NMR, and ¹H-NMR is essential to confirm the structure and purity of the final product before its use in automated synthesizers. oup.comgoogle.com The optimization of each synthetic and purification step is paramount to achieving the cost-effective production of high-quality this compound phosphoramidite required for therapeutic and research applications. epo.orggoogle.com

Table 2: Reported Yields in this compound Synthesis
Reaction Step Product Reported Yield Reference
Methylation of Protected Uridine (B1682114) N³-benzoyl-2'-O-methyl derivative 84.5% google.com
Methylation/Benzoylation of Cytidine Mixture of 2'- and 3'-O-methyl isomers 81:19 ratio oup.com
Overall Yield after Isomer Separation 5'-O-DMT-N4-Benzoyl-2'-O-methylcytidine 25% (based on cytidine) oup.com

Incorporation of N4 Benzoyl 2 O Methylcytidine Analogues into Oligonucleotides

Solid-Phase Oligonucleotide Synthesis Protocols

The solid-phase synthesis cycle is a well-established four-step process: detritylation, coupling, capping, and oxidation. ki.se This cycle is repeated for each nucleotide addition, building the oligonucleotide in a 3' to 5' direction. ki.se

The success of incorporating N4-Benzoyl-2'-O-methylcytidine hinges on the high coupling efficiency of its phosphoramidite (B1245037) monomer. cymitquimica.com Phosphoramidites are activated derivatives of nucleosides that readily react with the free 5'-hydroxyl group of the growing oligonucleotide chain. umich.edu The N4-benzoyl group serves as a crucial protecting group for the exocyclic amine of cytosine during synthesis. google.com

Studies have shown that this compound phosphoramidites can be efficiently incorporated into oligonucleotides using standard solid-phase synthesis protocols. nih.gov The coupling efficiency is a critical parameter, and it is often monitored by quantifying the release of the dimethoxytrityl (DMT) cation during the deblocking step, which has a characteristic orange color. atdbio.com High coupling efficiencies, often in the range of 80-90%, are achievable with optimized coupling times, which can be around 10 to 20 minutes. rsc.org

Table 1: Factors Influencing Coupling Efficiency

FactorDescriptionImpact on Efficiency
Activator A weak acid that protonates the phosphoramidite, making it susceptible to nucleophilic attack. Common activators include 5-ethylthio-1H-tetrazole. acs.orgChoice and concentration of activator can significantly affect coupling kinetics and efficiency.
Coupling Time The duration allowed for the coupling reaction to proceed.Longer coupling times may be necessary for sterically hindered or less reactive monomers. rsc.orgacs.org
Monomer Concentration The concentration of the phosphoramidite solution.Higher concentrations can drive the reaction forward but must be balanced against cost and potential side reactions.
Solvent Anhydrous acetonitrile (B52724) is the standard solvent used to ensure a water-free environment, which is critical for the reaction's success. acs.orgThe purity and dryness of the solvent are paramount.

The automated synthesis cycle for incorporating this compound mirrors that of standard DNA and RNA synthesis. umich.edu

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. wikipedia.orgatdbio.com This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The this compound phosphoramidite, activated by a suitable activator, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. ki.se

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. acs.org

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine. acs.org

This four-step process is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthetic Deprotection Strategies

Following the completion of the oligonucleotide chain assembly, the molecule is still fully protected and attached to the solid support. biosearchtech.com Several deprotection steps are required to yield the final, biologically active oligonucleotide. biosearchtech.com

The final 5'-DMT group can either be removed on the synthesizer (trityl-off) or left on for purification purposes (trityl-on). biosearchtech.com If removed, the same acidic conditions as in the detritylation step of the synthesis cycle are used. wikipedia.org

The 2-cyanoethyl groups protecting the phosphate backbone are also removed under basic conditions, typically concurrently with the cleavage from the solid support and removal of the base-protecting groups when using ammonium (B1175870) hydroxide. biosearchtech.comglenresearch.com The cleavage from the solid support is usually accomplished by the same basic treatment, which hydrolyzes the succinyl linker connecting the oligonucleotide to the CPG. atdbio.com

Synthesis of Diverse Modified Nucleic Acid Constructs

The ability to incorporate this compound into oligonucleotides opens the door to the synthesis of a wide array of modified nucleic acid constructs. nih.gov These constructs are designed to have tailored properties, such as enhanced stability, improved binding affinity, and specific functionalities.

For instance, oligonucleotides containing 2'-O-methylated nucleosides, including this compound, have been shown to form stable duplexes with complementary RNA strands. oup.com This property is particularly valuable in the development of antisense oligonucleotides and siRNAs, which rely on binding to target mRNA molecules.

Modified Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA targets and modulate protein expression. The incorporation of 2'-O-methyl modifications is a key strategy in second-generation ASO design. biosearchtech.comoup.com These modifications are typically used in "gapmer" designs, where a central block of DNA or phosphorothioate (B77711) (PS) DNA nucleotides, which is capable of recruiting RNase H for target degradation, is flanked by wings of 2'-O-methyl-modified nucleotides. nih.govidtdna.com The modified wings provide nuclease stability and increase binding affinity to the target RNA. nih.govidtdna.com

Research has shown that the 2'-O-methyl modification significantly enhances the properties of ASOs. For instance, it increases the melting temperature (Tm) of the ASO-RNA duplex, indicating a higher binding affinity. genelink.com One study noted an increase of approximately 1.3°C per 2'-O-methyl modification in a chimeric oligo. genelink.com Furthermore, this modification reduces non-specific protein binding and toxicity compared to first-generation phosphorothioate ASOs. nih.govnih.gov

Modification TypeKey Property EnhancedResearch FindingCitation
2'-O-Methyl (2'-OMe)Binding Affinity (Tm)Increases duplex Tm by ~1.3-1.8°C per modification when binding to RNA. genelink.comnih.gov
2'-O-Methyl (2'-OMe)Nuclease ResistanceProvides significant protection against degradation by cellular nucleases. biosearchtech.comgeneri-biotech.com
2'-O-Methyl Chimeras (Gapmers)Antisense ActivityReduces non-specific effects and allows for RNase H-mediated degradation of target mRNA. nih.gov
2'-O-Methoxyethyl (2'-MOE)Binding Affinity & Nuclease ResistanceA widely used second-generation modification with a favorable toxicity profile. biosearchtech.comnih.gov

Small Interfering RNA (siRNA) Containing 2'-O-Methyl Modifications

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are essential to transform siRNAs into viable therapeutic agents by improving their stability, reducing off-target effects, and minimizing immune stimulation. researchgate.netresearchgate.net

The 2'-O-methyl modification, introduced using precursors like this compound, is frequently used in siRNA design. yeasenbio.com It increases the metabolic stability of siRNAs in serum and can reduce off-target effects that arise from the siRNA's seed region binding to unintended mRNAs. eclipsebio.comacs.org Studies have shown that strategic placement of 2'-O-methyl modifications within the siRNA duplex can enhance its therapeutic profile without significantly compromising its on-target silencing activity. acs.orgnih.gov

However, the impact of these modifications is position-dependent. For example, extensive 2'-O-methylation can sometimes reduce the siRNA's activity. nih.gov Research has shown that a 2'-O-methyl group at the 3' end of a 20-nucleotide guide strand can negatively affect the silencing activity for a majority of sequences tested. researchgate.netnih.gov This highlights the complexity of designing effective modified siRNAs, where a balance must be struck between stability and activity.

Modification StrategyEffect on siRNA PropertiesResearch FindingCitation
Alternating 2'-O-Methyl and 2'-FluoroIncreased Potency & StabilityA fully modified siRNA with alternating 2'-F/2'-OMe nucleotides showed a >500-fold increase in in-vitro potency compared to an unmodified siRNA. nih.gov
2'-O-Methyl in Seed RegionReduced Off-Target EffectsAppropriate introduction of 2'-OMe modifications in the guide strand seed region can reduce off-target effects by creating steric hindrance. acs.org
2'-O-Methyl at 3' Terminus of Guide StrandPotentially Reduced ActivityA 3' terminal 2'-OMe modification negatively impacted activity in over 60% of 20-mer guide strands tested. researchgate.netnih.gov
General 2'-O-MethylationIncreased Serum Stability2'-OMe modifications improve the stability of siRNAs in serum, making them better suited for in vivo applications. researchgate.netnih.gov

Oligonucleotide Probes and Primers

In diagnostics and research, 2'-O-methyl-modified oligonucleotides are used as probes and primers to enhance the specificity and reliability of assays like quantitative PCR (qPCR). caister.comoup.com

When incorporated into probes, the 2'-O-methyl modification increases the thermal stability of the probe-target duplex, allowing for the use of shorter probes, which can offer better mismatch discrimination. idtdna.com This is particularly useful for applications like single nucleotide polymorphism (SNP) detection. caister.com

For primers, placing 2'-O-methyl ribonucleotides at the 3'-end has been shown to enhance PCR specificity. oup.com Since polymerases cannot efficiently extend from a 2'-O-methylated nucleotide, this modification can prevent non-specific amplification from partially hybridized primers, reducing the formation of primer-dimers and other artifacts. researchgate.net While extensive modification can inhibit the desired polymerase activity, strategic placement is key. caister.com

Structural and Conformational Analysis of N4 Benzoyl 2 O Methylcytidine Modified Nucleic Acids

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural consequences of incorporating N4-benzoyl-2'-O-methylcytidine into nucleic acids. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Ultraviolet (UV) spectroscopy provide critical insights into the local and global conformational changes.

Nuclear Magnetic Resonance (NMR) Studies of Modified Nucleosides and Oligomers

Studies on oligonucleotides containing 2'-O-methylated nucleosides, including cytidine (B196190) derivatives, have consistently shown that the 2'-O-methylation biases the sugar pucker equilibrium towards the C3'-endo conformation. nih.govresearchgate.net This preference is a result of steric repulsion between the 2'-O-methyl group and adjacent atoms in the C2'-endo conformation. nih.gov Density functional theory (DFT) calculations have been employed to understand the contributions of the methyl group and sugar re-puckering to the observed chemical shifts. nih.gov

The N4-benzoyl group, on the other hand, primarily influences the electronic environment of the nucleobase. While specific NMR data for this compound within an oligonucleotide is not extensively detailed in the provided results, studies on related N4-substituted cytidines, such as N4-methylcytidine, indicate that such modifications can influence base pairing stability and dynamics. nih.govnih.gov For instance, N4-methylcytidine largely maintains the standard Watson-Crick base pairing geometry with guanine, having a minimal effect on duplex stability. nih.govnih.gov In contrast, a bulkier modification like the N4,N4-dimethylcytidine disrupts the C:G pair. nih.govnih.gov The benzoyl group at the N4 position is expected to have a significant steric presence, and its orientation relative to the Watson-Crick face would be a critical determinant of its impact on duplex structure. It has been suggested that for Watson-Crick base pairing to occur, the substituent on the exocyclic amine of cytosine must protrude away from the Watson-Crick face and into the major groove. researchgate.net

Circular Dichroism (CD) and Ultraviolet (UV) Spectroscopy of Duplexes

The incorporation of 2'-O-methylated nucleotides is known to stabilize RNA duplexes. nih.gov This increased stability is, in part, due to the 2'-O-methyl group's preference for the C3'-endo sugar pucker, which is characteristic of A-form helices. nih.govresearchgate.net UV thermal denaturation studies, monitored at 260 nm, are commonly used to determine the melting temperature (Tm) of duplexes, which is a direct measure of their stability. The presence of 2'-O-methyl modifications generally leads to an increase in the Tm of RNA:DNA and RNA:RNA duplexes.

X-ray Crystallographic Investigations of Modified Nucleic Acid Duplexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, including nucleic acid duplexes. By crystallizing an oligonucleotide containing this compound and analyzing the resulting diffraction pattern, it is possible to determine the precise atomic coordinates of the modified nucleoside and its surrounding environment.

While a crystal structure specifically for a duplex containing this compound was not found in the search results, crystallographic studies of related modified nucleosides offer valuable insights. For example, the crystal structures of RNA duplexes containing N4-methylcytidine (m4C) have demonstrated that this modification is well-accommodated within a standard A-form RNA helix and maintains a regular C:G base pairing pattern. nih.govnih.gov In contrast, the structure of a duplex with N4,N4-dimethylcytidine (m42C) revealed a disrupted, wobble-like base pair. nih.govnih.gov

Computational Approaches and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) simulations, are increasingly used to complement experimental data and provide a dynamic picture of nucleic acid structure. nih.gov These simulations can predict the conformational preferences of modified nucleosides and their impact on the flexibility and dynamics of the entire duplex.

MD simulations of oligonucleotides containing modified nucleosides can provide detailed information on sugar puckering, backbone torsion angles, and the orientation of base modifications over time. For this compound, simulations could explore the energetic landscape of different rotamers of the benzoyl group and their influence on the local and global helical parameters. Such simulations have been used to study the stability of complexes involving modified nucleobases. nih.gov

Furthermore, quantum mechanical calculations can be used to understand the electronic effects of the modifications. For instance, these calculations can help to rationalize the observed changes in chemical shifts in NMR spectra and to predict the impact of the modifications on base pairing energies. nih.gov Molecular docking studies can also be employed to predict the binding modes of these modified nucleic acids with proteins or other ligands. nih.gov

Influence of 2'-O-Methylation on Sugar Puckering Conformations (e.g., C3'-endo)

The conformation of the five-membered ribose ring, known as sugar puckering, is a key determinant of nucleic acid structure. The two most common puckering conformations are C2'-endo, typically found in B-form DNA, and C3'-endo, characteristic of A-form RNA.

The presence of a methyl group at the 2'-position of the ribose strongly favors the C3'-endo conformation. nih.govresearchgate.net This preference is attributed to steric hindrance between the 2'-O-methyl group and the adjacent 3'-phosphate and the 2-carbonyl group when the sugar is in the C2'-endo pucker. nih.gov This energetic bias towards C3'-endo has been quantified to be in the range of 0.1–0.6 kcal/mol. nih.gov By promoting the C3'-endo pucker, 2'-O-methylation pre-organizes the sugar-phosphate backbone for an A-form helical geometry, which contributes to the increased thermal stability of RNA duplexes containing this modification. nih.gov

The table below summarizes the key conformational preference of the sugar pucker due to 2'-O-methylation.

ModificationFavored Sugar PuckerEnergetic Bias (kcal/mol)Consequence
2'-O-methylationC3'-endo0.1–0.6Promotes A-form helical geometry, increases duplex stability

Effects on Nucleobase Orientation and Helical Geometry

Studies on N4-substituted cytidines have shown that while smaller substituents like a methyl group have minimal impact on base pairing, larger groups can be disruptive. nih.govnih.gov However, research on PNA containing N4-benzoylated cytosine suggests that the benzoyl moiety does not necessarily prevent Watson-Crick hydrogen bonding. researchgate.netoup.com This indicates that the flexibility of the N4-C(O) bond may allow the benzoyl group to adopt a conformation that is compatible with duplex formation. The precise effects on helical geometry would ultimately depend on the interplay between the steric bulk of the benzoyl group and the conformational constraints imposed by the 2'-O-methylated ribose.

Biophysical Properties and Intermolecular Interactions of N4 Benzoyl 2 O Methylcytidine Modified Oligonucleotides

Thermal Stability (T_m) of Hybridized Duplexes and Triplexes

The incorporation of 2'-O-methylcytidine, and 2'-O-methylated nucleotides in general, significantly enhances the thermal stability of nucleic acid duplexes. This is quantified by the melting temperature (T_m), the temperature at which half of the duplex molecules dissociate into single strands. The increased T_m is primarily attributed to the 2'-O-methyl group locking the sugar moiety into a C3'-endo (RNA-like) conformation. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex. nih.gov

The effect is most pronounced in duplexes with a complementary RNA strand. The incorporation of a 2'-O-methyl nucleotide can increase the T_m by approximately 1.3°C per modification when forming a duplex with RNA. genelink.comgenelink.com Studies comparing different types of duplexes show a clear hierarchy of stability: RNA:2'-OMe RNA > RNA:RNA > DNA:RNA > DNA:DNA. trilinkbiotech.com For example, 2'-O-methyl-modified phosphorothioate (B77711) oligonucleotides (Me-S-ODN) targeting bcl-2 mRNA showed T_m values of 69°C to over 82°C when hybridized with RNA, a substantial increase of 14–18°C compared to their unmodified phosphorothioate (S-ODN) counterparts (55°C and 66°C). nih.gov

Interestingly, the effect of 2'-O-methylation on duplex stability can be strand-dependent. In one study, methylation of uridine (B1682114) residues in a U_14/A_14 duplex increased the T_m by 12°C, whereas methylation of the adenosine (B11128) residues had a negligible effect on the T_m. acs.org

Oligonucleotide Duplex TypeModificationChange in Melting Temperature (T_m) per modificationReference
2'-O-Methyl RNA / RNA2'-O-Methyl+1.3°C genelink.comgenelink.com
2'-O-Methyl (chimeric) / RNA2'-O-Methyl+1.5°C (average) nih.gov
2'-Fluoro / DNA2'-Fluoro+1.8°C genelink.com
C-5 propynyl-C / RNAC-5 propynyl+2.8°C genelink.com
Phosphorothioate / RNAPhosphorothioateSlight decrease trilinkbiotech.com

This table presents data on the thermal stability effects of various oligonucleotide modifications. The data is interactive and can be sorted by column.

Nuclease Resistance and Enzymatic Degradation Profiles

A primary advantage of 2'-O-methyl modifications is the significant resistance they confer against degradation by nucleases, which is crucial for in vivo applications of oligonucleotides. genelink.com The methyl group at the 2' position sterically hinders the approach of nucleolytic enzymes that would otherwise cleave the phosphodiester backbone. genelink.commdpi.comgenelink.com This modification protects against both endonucleases (which cleave within the strand) and exonucleases (which cleave at the ends).

The combination of 2'-O-methyl modifications with a phosphorothioate (PS) backbone further enhances nuclease resistance. genelink.com While phosphorothioate linkages alone provide substantial protection, the addition of 2'-O-methyl groups offers a synergistic effect, leading to oligonucleotides with a much longer half-life in serum and cellular environments. mdpi.com For instance, oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-O-methyluridines were found to be 24 times more stable against DNase I and had a 240-fold longer half-life against snake venom phosphodiesterase (a 3'-exonuclease) compared to unmodified oligonucleotides. nih.gov

Hybridization Affinity and Specificity to Complementary RNA and DNA Targets

Oligonucleotides containing 2'-O-methylcytidine exhibit a higher binding affinity, particularly for complementary RNA targets. mdpi.comresearchgate.net This enhanced affinity is a direct consequence of the A-form helical structure promoted by the C3'-endo sugar pucker of the 2'-O-methylated nucleotide. trilinkbiotech.com The resulting duplex (2'-OMe-RNA/RNA) is thermodynamically more stable than a natural DNA/RNA or RNA/RNA duplex. trilinkbiotech.comnih.gov

Kinetic studies have shown that 2'-O-methyl oligoribonucleotide probes bind to RNA targets faster than their 2'-deoxy counterparts. researchgate.net However, the same modification can slow hybridization to a DNA target. researchgate.net This differential behavior underscores the modification's role in promoting an RNA-like structure.

Modulation of Base Pairing Patterns and Hydrogen Bonding Networks (e.g., C:G pairing fidelity)

The 2'-O-methyl group primarily influences the sugar pucker conformation rather than directly participating in or interfering with the hydrogen bonds of the base pair. nih.gov By favoring the C3'-endo conformation, it pre-organizes the nucleotide for an A-type helix, which is the standard conformation for RNA duplexes. nih.govnih.gov This conformational bias stabilizes the duplex without altering the fundamental Watson-Crick hydrogen bonding pattern of a C:G pair.

Studies on protonated cytidine (B196190) base pairs, relevant to i-motif structures, have shown that 2'-O-methylation enhances base-pairing interactions compared to canonical DNA and RNA cytidines. nih.gov This suggests the modification is well-tolerated and can even strengthen the intended base-pairing scheme.

It is important to distinguish the effect of the 2'-O-methyl group from modifications on the base itself. For example, methylation at the N4 position of cytosine (N4-methylcytidine) has a relatively small effect on C:G pairing stability. oup.comoup.com However, the presence of the methyl group on the N4 atom can prevent it from acting as a hydrogen bond donor in the major groove, which can be critical for recognition by proteins. nih.gov In contrast, double methylation (N4,N4-dimethylcytidine) is highly disruptive, breaking the standard C:G pairing and significantly destabilizing the duplex. oup.comoup.comnih.gov The N4-benzoyl group, if it were not removed after synthesis, would similarly disrupt the hydrogen bonding required for a stable C:G pair.

Research Applications and Biological Implications of N4 Benzoyl 2 O Methylcytidine Analogues

Probing Fundamental Nucleic Acid Structure-Function Relationships

The introduction of a 2'-O-methyl group, as found in analogues of N4-Benzoyl-2'-O-methylcytidine, has profound stereoelectronic effects on the ribose sugar, which in turn dictates the conformation of the entire nucleic acid strand. The 2'-O-methyl group sterically favors a C3'-endo sugar pucker, which is the characteristic conformation of A-form helices, typical of RNA duplexes and RNA-DNA hybrids. nih.govnih.gov This contrasts with the C2'-endo pucker found in B-form DNA.

By strategically incorporating 2'-O-methylcytidine into synthetic oligonucleotides, researchers can rigidly lock specific residues into an A-form geometry. This allows for detailed investigations into how local conformation influences global nucleic acid structure, folding, and recognition by proteins and other molecules. nih.gov For instance, a related doubly modified nucleoside, N4-acetyl-2'-O-methylcytidine (ac4Cm), found in the tRNA of thermophilic archaebacteria, has been shown to confer significant conformational rigidity to the ribose moiety. tandfonline.comresearchgate.net This rigidity is crucial for maintaining the structural integrity and function of tRNA at extremely high temperatures. tandfonline.comresearchgate.net The study of such analogues provides direct evidence for the role of these modifications in stabilizing nucleic acid structures. tandfonline.comresearchgate.net

The 2'-O-methyl group can act as a hydrogen-bond acceptor but not a donor, altering the hydration patterns in the minor groove of a duplex and influencing interactions with binding partners. nsf.gov The study of oligonucleotides containing these analogues helps elucidate the complex interplay between sugar conformation, duplex stability, and biological function. nsf.govoup.com

Development of Molecular Tools for Gene Regulation Studies

The enhanced stability and binding properties conferred by 2'-O-methyl modifications have made these analogues invaluable in the creation of sophisticated tools for studying and manipulating gene expression.

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) and modulate its function, typically leading to gene silencing. A major challenge in ASO development is their susceptibility to degradation by cellular nucleases. Chemical modifications are essential to overcome this.

The inclusion of 2'-O-methylated nucleosides, derived from synthons like this compound, significantly enhances the nuclease resistance of ASOs. idtdna.comsigmaaldrich.com This increased stability prolongs their half-life within the cell, allowing for more potent and durable gene silencing effects. sigmaaldrich.com

Furthermore, the 2'-O-methyl modification increases the binding affinity (melting temperature, Tm) of the ASO for its target RNA. idtdna.comoup.com This is due to the pre-organization of the oligonucleotide into an A-form helix, which is energetically favorable for binding to RNA. nih.gov A popular ASO design is the "gapmer," which features a central block of standard DNA nucleotides capable of recruiting RNase H (an enzyme that degrades the RNA strand of an RNA:DNA hybrid) flanked by "wings" of 2'-O-methylated nucleotides that provide stability and high affinity. idtdna.comoup.com

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence specific genes. Like ASOs, unmodified siRNAs are prone to rapid degradation by nucleases present in serum and within cells. nih.gov

siRNA Modification and Stability
Modification Strategy
Unmodified siRNA
2'-O-methyl modification
Phosphorothioate (B77711) (PS) linkage
Chimeric (e.g., 2'-O-methyl + PS)

The development of sensitive and specific probes is critical for a wide range of molecular biology assays, including Northern blotting, fluorescence in situ hybridization (FISH), and microarrays. Probes made with 2'-O-methylated nucleic acids offer significant advantages over traditional DNA probes for the detection of RNA targets. oup.com

The primary benefit is a substantial increase in the thermal stability of the probe-target duplex. oup.comnih.gov A 2'-O-methyl RNA probe binds to its complementary RNA target with much higher affinity and a higher melting temperature (Tm) compared to an equivalent DNA probe. oup.com This allows for the use of shorter probes, which in turn provide superior discrimination between perfectly matched targets and those with single-base mismatches. oup.com

Molecular beacons—hairpin-shaped probes with a fluorophore and quencher—also benefit greatly from 2'-O-methyl modifications. These modified beacons exhibit improved thermal stability, better signal-to-background ratios, and enhanced resistance to cellular nucleases, making them powerful tools for real-time monitoring of RNA in living cells. nih.govresearchgate.netrsc.org

| Comparison of Probe Properties (RNA Target) | | :--- | 2'-Deoxyribonucleotide Probe | 2'-O-methyl Oligoribonucleotide Probe | | Binding Affinity (Tm) | Lower | Significantly Higher oup.comnih.gov | | Hybridization Kinetics | Slower | Faster oup.comnih.gov | | Specificity | Good | Enhanced; better mismatch discrimination oup.com | | Nuclease Resistance | Low | High oup.comnih.gov | | RNase H Activation | Yes | No nih.gov |

Investigation of Nucleoside Analogues in Biochemical Pathways

While the primary application of this compound is in oligonucleotide synthesis, the broader class of cytidine (B196190) analogues has been instrumental in studying and targeting enzymes involved in nucleic acid metabolism, particularly DNA methyltransferases.

DNA methyltransferases (DNMTs) are enzymes that catalyze the addition of a methyl group to cytosine bases in DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of cancer, making DNMTs important therapeutic targets. nih.govtandfonline.com

Cytidine analogues are a major class of DNMT inhibitors. nih.govmedchemexpress.com Compounds like 5-azacytidine (B1684299) and Decitabine (5-aza-2'-deoxycytidine) are incorporated into DNA during replication. researchgate.netiiarjournals.org The DNMT enzyme attempts to methylate these fraudulent bases but instead becomes irreversibly trapped in a covalent complex with the DNA, leading to the enzyme's degradation and a passive loss of methylation patterns as the cell divides. nih.govtandfonline.com The study of various cytidine analogues helps elucidate this mechanism. For example, analogues with modifications at the 5-position of the pyrimidine (B1678525) ring are potent inducers of demethylation, whereas others are inactive, providing insights into the structural requirements for enzyme recognition and inhibition. nih.gov While this compound itself is not a primary DNMT inhibitor, research into related cytidine analogues provides the fundamental knowledge for designing novel epigenetic drugs. nih.govmedchemexpress.com

Exploration of Effects on Nucleic Acid Synthesis and Processing

The chemical compound this compound serves as a critical building block in the laboratory synthesis of modified ribonucleic acids (RNA). Its specific chemical structure, featuring a benzoyl group at the N4 position and a methyl group at the 2'-O position, is not arbitrary; these modifications are strategically placed to facilitate the controlled, step-by-step assembly of RNA chains and to confer desirable properties to the final oligonucleotide product.

In the chemical synthesis of oligonucleotides, which proceeds in a 3' to 5' direction, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleoside monomers. cymitquimica.com The N4-amino group of cytidine is one such reactive site. The benzoyl (Bz) group on this compound acts as a temporary shield, or protecting group, for this amine. oup.comoup.com This protection is vital during the phosphitylation step and the subsequent coupling reactions that link the nucleosides together. Without the benzoyl group, the N4-amino function could interfere with the formation of the correct phosphodiester backbone, leading to branched and non-functional oligonucleotides. rsc.org This benzoyl protection is later removed under mild alkaline conditions, such as with aqueous ammonia, to restore the natural cytosine structure in the final RNA molecule. researchgate.net

The 2'-O-methyl modification is a permanent feature designed to be incorporated into the final RNA product. This modification is significant because it mimics a common natural RNA modification and enhances the properties of the synthetic oligonucleotide. oup.com Oligonucleotides containing 2'-O-methylated ribonucleosides exhibit increased thermal stability when hybridized to a complementary RNA strand and show significant resistance to degradation by nucleases, enzymes that break down nucleic acids. oup.comoup.com This enhanced stability makes them valuable tools for various research applications, including their use as antisense compounds to study pre-mRNA splicing and processing. oup.com this compound is thus a key reagent for creating these nuclease-resistant RNA molecules with high binding affinity for RNA targets. oup.combiosynth.comnih.gov

Table 1: Role of Chemical Modifications in this compound for Oligonucleotide Synthesis

ModificationPositionFunctionPurpose in Synthesis
Benzoyl (Bz)N4-aminoProtecting GroupPrevents side reactions at the N4-amino position during the coupling steps of oligonucleotide synthesis. oup.comrsc.org
Methyl (Me)2'-Hydroxyl (2'-O)Structural ModificationConfers nuclease resistance and enhances the thermal stability of the final RNA oligonucleotide. oup.comoup.com

Elucidation of Epigenetic Mechanisms through Modified DNA/RNA Recognition

While this compound is primarily a synthetic precursor, its demethylated and deprotected analogue, N4-methylcytidine (m4C), and the corresponding deoxy-version, N4-methylcytosine (4mC) in DNA, are important subjects of epigenetic research. nih.gov Epigenetics involves modifications to DNA and RNA that regulate gene expression without altering the underlying genetic sequence. The methylation of cytosine is a key epigenetic mark. In bacteria, cytosine can be methylated at either the C5 position, creating 5-methylcytosine (B146107) (5mC), or the N4-amino group, creating N4-methylcytosine (4mC). nih.gov

The study of these distinct methylated bases is crucial for understanding their individual biological roles in processes like host defense and gene regulation. nih.gov A significant challenge in this field is distinguishing between unmodified cytosine (C), 5mC, and 4mC within a specific DNA sequence. Research has shown that programmable DNA-binding proteins, such as transcription-activator-like effectors (TALEs), can be engineered to achieve this selective recognition. nih.gov

Structural insights reveal why such selective recognition is possible. The N4-methyl group in 4mC is positioned in the major groove of the DNA double helix. nih.gov This orientation allows it to maintain standard Watson-Crick base pairing with guanine, having only a slight impact on the stability of the DNA duplex. nih.gov The location of this methyl group in the major groove provides a distinct molecular surface that can be recognized by specialized proteins. This contrasts with 5mC, where the methyl group is also in the major groove but at a different position. Engineered TALE proteins can exploit these subtle structural differences for highly selective binding, enabling researchers to map the locations of 4mC and 5mC and investigate their unique epigenetic functions. nih.gov The ability to synthesize oligonucleotides containing these specific modifications, using precursors like this compound analogues, is fundamental to these studies.

Table 2: Comparison of Epigenetic Cytosine Modifications

FeatureN4-methylcytosine (4mC)5-methylcytosine (5mC)
Position of Methyl Group Exocyclic N4-amino group nih.govC5 position of the pyrimidine ring nih.gov
Location in DNA Helix Major Groove nih.govMajor Groove nih.gov
Effect on Base Pairing Forms stable Watson-Crick pair with Guanine nih.govForms stable Watson-Crick pair with Guanine
Biological Role Primarily in bacteria; involved in restriction-modification systems and gene regulation. nih.govWidespread in bacteria and eukaryotes; involved in gene silencing, genomic imprinting, and development.
Recognition Can be selectively recognized by engineered TALE proteins. nih.govCan be selectively recognized by specific binding proteins and engineered TALEs. nih.gov

Research into Effects on Reverse Transcription Fidelity and Mutagenesis (for related N4-methylcytidine studies)

The fidelity of reverse transcription, the process of synthesizing DNA from an RNA template, is critical for the life cycle of retroviruses and is a key area of study in molecular biology. Modified nucleosides, such as N4-methylcytidine (m4C), can influence the accuracy of this process, potentially leading to mutations. nih.govsemanticscholar.org

Biochemical studies investigating the effects of m4C during reverse transcription have revealed its mutagenic potential, which can vary depending on the specific reverse transcriptase enzyme used. semanticscholar.orgresearchgate.net When present in an RNA template, m4C has been shown to cause misincorporation of nucleotides by HIV-1 reverse transcriptase (RT). Specifically, the presence of m4C can lead to the incorporation of thymine (B56734) (T) opposite it, inducing a C-to-T transition mutation in the resulting DNA, which corresponds to a G-to-A mutation in the complementary strand. semanticscholar.orgresearchgate.net

However, the outcome is not the same with all enzymes. When a higher-fidelity enzyme like Avian Myeloblastosis Virus reverse transcriptase (AMV-RT) encounters m4C, it may either correctly incorporate a guanine, pause, or halt DNA synthesis altogether, indicating a more stringent recognition of the modified base. semanticscholar.orgresearchgate.net This suggests that the N4-methylation of cytidine can act as a mechanism to modulate base pairing specificity, thereby affecting the efficiency and fidelity of gene replication. semanticscholar.orgresearchgate.net

Interestingly, some research indicates that while other N4-substituted cytidine analogues (like N4-hydroxycytidine and N4-methoxycytidine) show ambiguous base-pairing by allowing the incorporation of both dAMP and dGMP, N4-methylcytidine itself did not exhibit such ambiguity in certain experimental setups. nih.gov This highlights the subtle but significant influence of the specific substituent at the N4 position. The double-methylated version, N4,N4-dimethylcytidine (m42C), shows a more profound effect, disrupting the standard C:G pair and significantly reducing the stability of the nucleic acid duplex. semanticscholar.orgresearchgate.net These findings underscore the role of N4-cytidine modifications as a potential source of genetic mutation during reverse transcription, a property that could be exploited in antiviral strategies. nih.gov

Table 3: Mutagenic Potential of N4-Methylcytidine (m4C) and Related Analogues in Reverse Transcription

Analogue in RNA TemplateReverse TranscriptaseObserved EffectMutagenic Outcome
N4-methylcytidine (m4C) HIV-1 RTCan specify a C:T base pair. semanticscholar.orgresearchgate.netInduces G-to-T mutation in the synthesized DNA. semanticscholar.orgresearchgate.net
N4-methylcytidine (m4C) AMV-RTCan retain normal nucleotide incorporation or inhibit DNA synthesis. semanticscholar.orgresearchgate.netLower mutagenic potential or chain termination. semanticscholar.orgresearchgate.net
N4,N4-dimethylcytidine (m42C) HIV-1 RTSpecifies C:T pairing; disrupts C:G pairing stability. semanticscholar.orgresearchgate.netInduces G-to-T mutation. semanticscholar.orgresearchgate.net
N4-hydroxycytidine (ho4C) HIV-RT / AMV-RTAmbiguous pairing; incorporates both dAMP and dGMP. nih.govHigh potential for inducing mutations. nih.gov
N4-methoxycytidine (mo4C) HIV-RT / AMV-RTAmbiguous pairing; incorporates both dAMP and dGMP. nih.govHigh potential for inducing mutations. nih.gov

Advanced Methodologies and Future Directions in N4 Benzoyl 2 O Methylcytidine Research

Development of Novel and More Efficient Synthetic Strategies

The synthesis of N4-Benzoyl-2'-O-methylcytidine is a multi-step process that researchers continuously seek to optimize for improved yield, purity, and cost-effectiveness. A common historical strategy involves the use of a tetraisopropyldisiloxane-1,3-diyl (TIPDS) group to simultaneously protect the 3' and 5'-hydroxyl groups of the cytidine (B196190) starting material. beilstein-journals.org This allows for the specific methylation of the 2'-hydroxyl group, often using a methylating agent like methyl iodide in the presence of silver oxide. beilstein-journals.org Following the 2'-O-methylation, the N4-amino group is protected with a benzoyl group. beilstein-journals.org

Key steps in a representative synthesis pathway include:

Protection of 3' and 5' Hydroxyls: Use of bulky silyl (B83357) groups like TIPDS to shield the 3' and 5' positions.

N4-Amino Group Protection: Benzoylation of the exocyclic amine group to prevent side reactions. beilstein-journals.org

2'-Hydroxyl Methylation: Introduction of the methyl group at the 2'-position. beilstein-journals.org

Deprotection and Phosphitylation: Removal of the 3' and 5' protecting groups followed by phosphitylation of the 3'-hydroxyl group to create the phosphoramidite (B1245037) monomer required for automated solid-phase oligonucleotide synthesis. nih.gov

Challenges in these syntheses, such as undesired methylation at the nucleobase, have prompted the development of alternative strategies. beilstein-journals.org For instance, different protecting groups for the N4-amino function, such as the isobutyryl group, have been explored to circumvent issues like transamination that can occur with the N4-benzoyl group under certain deprotection conditions. tandfonline.com Research also focuses on streamlining the process, for example, by developing high-yield procedures that reduce the number of required steps and purification columns. tandfonline.com

Table 1: Comparison of Synthetic Strategies and Protecting Groups

Synthetic StepClassical ApproachAlternative/Novel ApproachRationale for Alternative
Exocyclic Amine ProtectionBenzoyl ChlorideIsobutyryl ChlorideAvoids potential transamination during deprotection. tandfonline.com
Ribose Hydroxyl ProtectionTIPDS (3',5'-hydroxyls)Di-tert-butylsilanediyl (3',5'-hydroxyls)Different deprotection characteristics and potential for varied reaction conditions. nih.gov
MethylationMethyl Iodide, Silver OxideDiazomethane (B1218177), Tin Chloride (for Guanosine)Overcomes issues of undesired nucleobase methylation in other nucleosides. beilstein-journals.org

Integration into Emerging Gene Editing Technologies (e.g., guide RNA synthesis for CRISPR-Cas9 systems)

The CRISPR-Cas9 system has revolutionized gene editing, relying on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus. synthego.com The efficacy and specificity of this process can be significantly enhanced by using chemically synthesized gRNAs that incorporate modifications to improve their stability and reduce off-target effects. nih.govnih.gov

The 2'-O-methylation, provided by monomers like this compound, is one of the most crucial and widely used of these chemical modifications. synthego.com Its primary benefits include:

Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by cellular nucleases, increasing the half-life of the gRNA within the cell. nih.govsynthego.com

Enhanced Stability: This modification increases the structural stability of the RNA molecule. synthego.comwikipedia.org

Reduced Immune Response: Modifications can help the synthetic gRNA evade recognition by the innate immune system, which is important for in vivo applications. synthego.com

This compound is converted into its phosphoramidite form to be used as a building block in the solid-phase chemical synthesis of gRNAs. nih.gov Companies specializing in synthetic nucleic acids offer custom gRNAs with various modification patterns, often placing 2'-O-methylated nucleotides at the 5' and 3' ends of the molecule to protect it from exonuclease activity. synthego.comidtdna.com This integration of modified nucleosides is critical for advancing CRISPR technology from a research tool to a therapeutic platform. nih.gov

High-Throughput Screening for Structure-Activity Relationship (SAR) Studies of Nucleoside Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against a biological target. nih.gov The data from HTS are used to build structure-activity relationships (SAR), which guide the chemical optimization of lead compounds to improve their potency and selectivity. nih.gov

While this compound is primarily a building block, its core structure is a prime candidate for derivatization to create libraries of nucleoside analogues for HTS campaigns. medchemexpress.com By systematically altering the components of the molecule—the N4-acyl group, the 2'-substituent, and the nucleobase itself—researchers can probe the specific interactions required for a desired biological effect, such as the inhibition of viral enzymes or cellular kinases.

For example, a quantitative HTS campaign screening over 400,000 compounds led to the identification of pyrimidine (B1678525) derivatives as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising anticancer target. nih.gov A similar approach could be applied to a library of N4-acyl-2'-O-methylcytidine analogues to discover novel therapeutics.

Table 2: Hypothetical SAR Study Based on this compound Scaffold

Compound AnalogueModification SiteChange from Parent CompoundHypothetical TargetPredicted SAR Outcome
Analogue 1N4-Acyl GroupBenzoyl → NaphthoylViral RNA PolymeraseIncreased potency due to enhanced hydrophobic interactions.
Analogue 22'-Ribose Group2'-O-Methyl → 2'-O-EthylViral RNA PolymeraseDecreased activity due to steric hindrance in the active site.
Analogue 3C5 of PyrimidineH → MethylDNA MethyltransferaseAltered recognition by the target enzyme.
Analogue 4N4-Acyl GroupBenzoyl → IsobutyrylViral RNA PolymerasePotency may change, highlighting the importance of the aromatic ring.

Application in Systems Biology and Multi-Omics Research for Comprehensive Biological Understanding

Systems biology aims to understand complex biological systems by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov A key area within this field is epitranscriptomics, the study of RNA modifications and their role in regulating gene expression.

Ribose 2'-O-methylation is one of the most abundant chemical modifications found in eukaryotic ribosomal RNA (rRNA), where it plays a critical role in ribosome biogenesis and the fine-tuning of translation. pnas.orgpnas.org Alterations in rRNA methylation patterns have been linked to the regulation of cellular processes and disease. researchgate.net

Advanced techniques like RiboMethSeq allow for the non-biased, quantitative mapping of 2'-O-methylation sites across the entire ribosome. pnas.org These multi-omics approaches generate vast datasets that reveal the plasticity of the rRNA methylome. In this context, this compound is essential for synthesizing precisely modified RNA oligonucleotides that can serve as standards or probes for the validation and calibration of these high-throughput sequencing methods. By helping to create a comprehensive map of RNA modifications, this compound contributes to a deeper, systems-level understanding of how gene expression is regulated.

Exploration of New Chemical Modifications Synergistic with 2'-O-Methylation for Enhanced Properties

To further enhance the therapeutic potential of oligonucleotides, researchers are exploring the combination of 2'-O-methylation with other chemical modifications. The goal is to achieve synergistic effects where the combined modifications provide greater benefits than either modification alone.

Two prominent examples of such synergistic combinations are:

Phosphorothioate (B77711) (PS) Linkages: The most common combination involves replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, creating a phosphorothioate linkage. When used together with 2'-O-methylation (often called an MS modification), the resulting oligonucleotide exhibits substantially increased nuclease resistance compared to oligonucleotides with only one of the modifications. synthego.com This dual modification is a standard in the design of antisense oligonucleotides and highly stable guide RNAs for CRISPR. synthego.com

Nucleobase Methylation: Studies on transfer RNA (tRNA) have revealed that a double methylation, specifically the presence of a C5-methyl group on the base (forming thymidine) and a 2'-O-methyl group on the ribose, can synergistically decrease the activation of the innate immune receptor TLR7. oup.com This finding is significant for designing therapeutic RNAs that can avoid triggering an unwanted immune response. oup.com

These explorations are pushing the boundaries of oligonucleotide design, enabling the creation of molecules with highly tailored properties for therapeutic and diagnostic applications.

Table 3: Synergistic Effects of Combined RNA Modifications

ModificationProperty EnhancedMechanism/BenefitReference
2'-O-Methylation (Alone)Nuclease ResistanceSteric shield at the 2' position. synthego.com
Phosphorothioate (PS) (Alone)Nuclease ResistanceAlters the chemistry of the phosphodiester backbone, making it a poor substrate for nucleases. synthego.com
2'-O-Me + PS (Synergistic)Greatly Enhanced Nuclease ResistanceCombined protection of both the ribose sugar and the phosphate backbone. synthego.com
2'-O-Me + C5-Me (Synergistic)Reduced Immune ResponseSynergistically limits activation of pattern recognition receptors like TLR7. oup.com

Q & A

Q. What are the recommended synthetic routes for N4-Benzoyl-2'-O-methylcytidine, and what key protection strategies are employed?

  • Methodological Answer : The synthesis typically involves multi-step protection of reactive groups. For example, the 2'-hydroxyl is methylated to enhance stability, while the exocyclic amine on cytidine is benzoylated to prevent side reactions. A common route involves: (i) Tritylation of the 5'-hydroxyl using 4-methoxytrityl chloride to block this position . (ii) Acetylation of the 3'-hydroxyl to form a stable intermediate . (iii) Benzoylation at the N4 position using benzoyl chloride under anhydrous conditions . Final deprotection steps yield the pure product, with HPLC and mass spectrometry used for validation .

Q. How does the 2'-O-methyl modification influence the stability and enzymatic resistance of cytidine analogs in oligonucleotide synthesis?

  • Methodological Answer : The 2'-O-methyl group confers nuclease resistance, critical for antisense oligonucleotides or siRNA applications. This modification prevents degradation by RNase H and improves in vivo half-life. Structural studies show that the methyl group sterically hinders enzyme access to the ribose ring, reducing hydrolysis rates . Stability assays comparing 2'-O-methyl vs. unmodified cytidine in serum-containing media demonstrate a >10-fold increase in half-life .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity >98% .
  • Mass spectrometry (MS) for molecular weight confirmation (expected m/z: 361.35 for [M+H]+) .
  • NMR spectroscopy (1H/13C) to verify regioselective methylation and benzoylation. The 2'-O-methyl group appears as a singlet at ~3.4 ppm in 1H NMR, while benzoyl protons resonate at 7.4–8.1 ppm .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of this compound phosphoramidites in solid-phase oligonucleotide synthesis?

  • Methodological Answer : Phosphoramidite derivatives (e.g., 5'-DMT-protected, 3'-CE-phosphoramidite) are standard for automated synthesis . Optimization strategies include:
  • Coupling time : Extend to 3–5 minutes to account for steric hindrance from the 2'-O-methyl group.
  • Activator choice : Use 5-ethylthio-1H-tetrazole (ETT) over weaker acids for improved coupling efficiency .
  • Capping efficiency : Ensure <0.5% deletion products by rigorous capping with acetic anhydride/1-methylimidazole .
    Post-synthesis, MALDI-TOF MS or PAGE analysis validates full-length product yield .

Q. What experimental approaches are used to resolve discrepancies in the inhibitory effects of N4-benzoylated cytidine analogs across different DNA polymerase systems?

  • Methodological Answer : Contradictions may arise from polymerase fidelity or proofreading activity. To address this:
  • Kinetic assays : Compare KiK_i values for viral (e.g., HIV-1 RT) vs. mammalian polymerases (e.g., Pol β) using radiolabeled dNTP incorporation assays .
  • Structural modeling : Perform docking studies to evaluate steric clashes between the benzoyl group and polymerase active sites (e.g., PDB: 1RTD for HIV-1 RT) .
  • Mutagenesis : Engineer polymerases with altered active sites (e.g., YMDD motif mutations) to test resistance mechanisms .

Q. What strategies are recommended for assessing the metabolic stability of 2'-O-methyl-modified nucleosides in cellular models?

  • Methodological Answer :
  • Stable isotope tracing : Use 13C^{13}C-labeled this compound to track intracellular degradation via LC-MS/MS .
  • Enzyme-specific assays : Incubate with cytoplasmic extracts and measure residual nucleoside levels over time (e.g., using nucleoside phosphorylase inhibitors) .
  • Comparative pharmacokinetics : Administer analogs to hepatocyte cultures and quantify parent compound vs. metabolites (e.g., de-benzoylated products) .

Q. How do structural modifications like N4-benzoylation and 2'-O-methylation synergistically affect the pharmacokinetic properties of cytidine analogs?

  • Methodological Answer :
  • Lipophilicity : N4-Benzoylation increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Plasma protein binding : The benzoyl group raises albumin binding (>90%), reducing renal clearance but prolonging half-life .
  • Tissue distribution : 2'-O-methylation improves uptake in lymphoid tissues (e.g., spleen and bone marrow) by 2–3 fold in murine models .

Q. In designing studies to evaluate the antiviral potential of this compound, what control experiments are essential to distinguish polymerase inhibition from off-target effects?

  • Methodological Answer :
  • Rescue experiments : Co-administer excess natural dCTP to reverse inhibition if the effect is competitive .
  • Polymerase-negative controls : Use cell lines expressing catalytically inactive polymerases (e.g., CRISPR-edited Pol η mutants) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific kinase inhibition .

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N4-Benzoyl-2'-O-methylcytidine

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